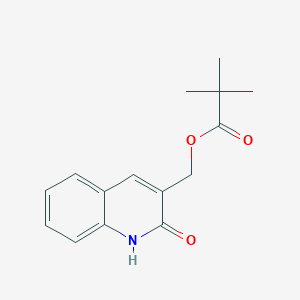

(2-hydroxy-3-quinolinyl)methyl pivalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of quinoline derivatives, such as (2-hydroxy-3-quinolinyl)methyl pivalate, often involves complex reactions including the Friedlander synthesis, which is well-established for generating substituted quinolines from N-pivaloylanilines. This method involves lithiation followed by formylation and condensation with active methylene compounds (Ubeda, Villacampa, & Avendaño, 1998).

Molecular Structure Analysis Quinoline derivatives can display a range of molecular structures, including discrete molecular complexes and coordination polymers. For example, certain quinoline-based compounds form structures with unique coordination modes when combined with metals, demonstrating diverse molecular frameworks and emitting strong fluorescence upon excitation at room temperature (Rad et al., 2016).

Chemical Reactions and Properties Quinoline derivatives participate in various chemical reactions, leading to diverse biological and chemical properties. For instance, electrophilic aminations with anthranils have been used to create condensed quinolines, showcasing the reactivity of quinoline structures in synthesizing complex heterocyclic compounds (Li et al., 2018).

Physical Properties Analysis While specific data for (2-hydroxy-3-quinolinyl)methyl pivalate were not available, quinoline derivatives typically exhibit distinct physical properties such as fluorescence and specific melting and boiling points, which can be altered by different substitutions on the quinoline nucleus.

Chemical Properties Analysis The chemical properties of quinoline derivatives are influenced by their molecular structure. They can act as ligands in metal complexes, participate in hydrogen bonding, and exhibit photoluminescent properties, which make them valuable in various applications, including materials science and sensor technology (Rad et al., 2016).

作用機序

Target of Action

Quinoline derivatives have been studied extensively and are known to interact with a variety of biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes .

Biochemical Pathways

Quinoline derivatives have been shown to influence a variety of biochemical pathways, often related to their target proteins or enzymes .

Pharmacokinetics

The pivalate ester is known for being resistant to hydrolysis to the parent acid . This resistance could potentially affect the bioavailability of the compound.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, often related to their interactions with target proteins or enzymes .

Action Environment

Factors such as ph and temperature can affect the stability of pivalate esters .

Safety and Hazards

特性

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)14(18)19-9-11-8-10-6-4-5-7-12(10)16-13(11)17/h4-8H,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZAAWQBJXZYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2,2-dimethylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)

![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)

![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)

![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)

![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)